1-Decylimidazolidine-2,4-dione
Description
1-Decylimidazolidine-2,4-dione is a heterocyclic compound characterized by a five-membered imidazolidine ring with two ketone groups at positions 2 and 4 and a decyl chain (-C₁₀H₂₁) attached to the nitrogen at position 1. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the long alkyl chain, which may influence solubility, bioavailability, and interaction with biological membranes.
Properties
CAS No. |
85391-27-1 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-decylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H24N2O2/c1-2-3-4-5-6-7-8-9-10-15-11-12(16)14-13(15)17/h2-11H2,1H3,(H,14,16,17) |
InChI Key |
HRKFLPRNEULGNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of imidazolidine-2,4-dione with decyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the synthesis of 1-decylimidazolidine-2,4-dione may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Decylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield imidazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions are common, where the decyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-Decylimidazolidine-2,4-dione has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 1-decylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its antioxidant activity is due to its ability to scavenge reactive oxygen species . The compound’s cytotoxic effects are linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Key Compounds:
- (Z)-1-(9-octadecenyl)imidazolidine-2,4-dione (): Features an unsaturated C18 alkenyl chain.
- 3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) (): Exhibits dual aromatic substituents, leading to π-π stacking interactions and improved crystallinity. Demonstrated cardiovascular effects in rats, suggesting substituent-dependent bioactivity.
*Calculated based on formula C₁₃H₂₄N₂O₂.
Structural Impact :
- Alkyl Chains : Longer chains (e.g., C18 in ) increase lipophilicity but may reduce aqueous solubility. The decyl chain (C10) balances hydrophobicity and molecular bulk.
- Aromatic Groups : Compounds like IM-7 exhibit rigid, planar structures due to aryl substituents, favoring crystallinity and specific receptor binding .
Thiazolidine-2,4-dione Derivatives
Key Compounds:
- 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione (): Shows 84.2% lipid peroxidation inhibition, highlighting the role of electron-donating groups (e.g., -OCH₃) in antioxidant activity.
- Thiazolidine-2,4-dione-based macrocycles (): Optimized for ADME (absorption, distribution, metabolism, excretion) properties, with sulfur in the ring enhancing metabolic stability compared to imidazolidine derivatives.
*Inferred from alkyl chain similarity to lipophilic CNS drugs.
Functional Group Impact :
- Sulfur vs. Nitrogen : Thiazolidine-2,4-diones (TZDs) exhibit distinct electronic profiles due to sulfur’s polarizability, affecting enzyme inhibition (e.g., lipoxygenase) and redox activity .
- Substituent Effects : Methoxy groups in TZDs enhance antioxidant capacity, whereas alkyl chains in imidazolidines prioritize membrane interaction .
Oxazolidine-2,4-dione and Pyran-2,4-dione Derivatives
Key Compounds:
- Bis-(β-enamino-pyran-2,4-dione) (): Exhibits polar character (dipole moment = 4.98 Debye) and stable crystal packing via H-bonding and O...H interactions.
Crystallographic Insights :
Biological Activity
1-Decylimidazolidine-2,4-dione is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and biochemistry. This article explores its biological activity, including antimicrobial and anticancer properties, interactions with biological macromolecules, and potential therapeutic applications.
Chemical Structure and Properties
1-Decylimidazolidine-2,4-dione features a five-membered imidazolidine ring with two carbonyl (C=O) groups and a decyl group (C10H21) attached. Its molecular formula is with a molar mass of approximately 240.34 g/mol. The compound's structure contributes to its reactivity and potential applications in various biological contexts.
Table 1: Structural Characteristics of 1-Decylimidazolidine-2,4-dione
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 240.34 g/mol |
| Functional Groups | Imidazolidine, Dione |
| Alkyl Chain Length | Decyl (10 carbons) |
Antimicrobial Activity
Research indicates that 1-decylimidazolidine-2,4-dione exhibits significant antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various microbial species, making it a candidate for further investigation as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
In vitro tests have demonstrated that 1-decylimidazolidine-2,4-dione shows promising activity against Gram-positive and Gram-negative bacteria. For example, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In a study involving various human tumor cell lines, 1-decylimidazolidine-2,4-dione exhibited cytotoxic effects.
Table 2: Anticancer Activity Against Human Tumor Cell Lines
| Cell Line | GI50 (μM) |
|---|---|
| Leukemia SR | 2.04 |
| Non-Small Cell Lung Cancer NCI-H522 | 1.36 |
| Colon Cancer COLO 205 | 1.64 |
| CNS Cancer SF-539 | 1.87 |
| Melanoma SK-MEL-2 | 1.64 |
| Ovarian Cancer OVCAR-3 | 1.87 |
| Renal Cancer RXF 393 | 1.15 |
| Prostate Cancer PC-3 | 1.90 |
| Breast Cancer MDA-MB-468 | 1.11 |
The growth inhibition observed across multiple cell lines indicates a broad spectrum of anticancer activity, suggesting the need for further exploration into its mechanisms of action.
The mechanism by which 1-decylimidazolidine-2,4-dione exerts its biological effects is not fully understood but appears to involve interactions with cellular macromolecules such as proteins and nucleic acids. Preliminary findings suggest that it may bind to specific enzymes or receptors, altering their activity and potentially leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
